![molecular formula C8H16ClNO B3021998 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1389264-20-3](/img/structure/B3021998.png)
endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
Overview
Description
“Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride” is a chemical compound with the CAS Number: 1257442-93-5 . It has a molecular weight of 177.67 . The IUPAC name for this compound is (1R,5S)-8-azabicyclo[3.2.1]oct-3-ylmethanol hydrochloride . This compound is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6-,7+,8-; . For more detailed molecular structure analysis, please refer to the resources provided .Chemical Reactions Analysis
There is a concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . For more detailed physical and chemical properties, please refer to the resources provided .Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Researchers worldwide have focused on stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methods achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives .
Organic Synthesis
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: (a close analogue) serves as an essential raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuffs .
Drug Discovery
The 2-azabicyclo[3.2.1]octane core represents a nitrogen-containing heterocycle with significant potential in drug discovery. Researchers have utilized it as a key synthetic intermediate in several total syntheses. However, due to its unique structure, acquiring this scaffold can be challenging .
Natural Product Synthesis
Highly strained molecules containing trans-fused bicyclo[3.3.0]octane ring systems have attracted attention. Although challenging to synthesize, recent efforts have led to the preparation of natural products with such ring systems. These compounds offer exciting prospects for future research .
Palladium Complexes
An unsymmetrical PCN palladium pincer complex based on an iminophosphinite ligand with fused five-membered cycles (including a THF ring) has been prepared. Such complexes hold promise in catalysis and materials science .
Cascade Reactions
A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo[3.2.1]octanes has been described. This novel protocol enables the synthesis of diversely functionalized ent-kaurene and cedrene-type skeletons with good yields and excellent diastereoselectivities .
Safety and Hazards
Future Directions
The future directions for the research and development of this compound could involve further exploration of its biological activities, given that it is the central core of the family of tropane alkaloids . Additionally, the development of more efficient and stereoselective synthesis methods could also be a focus of future research .
properties
IUPAC Name |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRFDLINZOCBD-OPZYXJLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856027 | |
Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1257442-93-5 | |
Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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